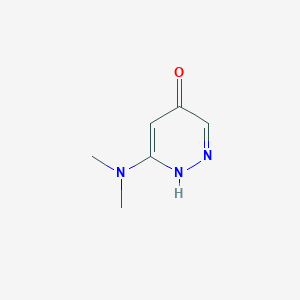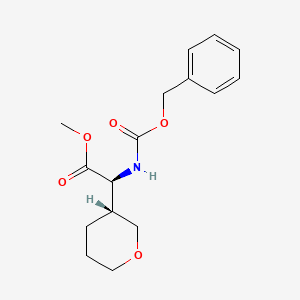
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a tetrahydropyran ring. The stereochemistry of the compound is defined by the (S) and ® configurations, which are crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetate typically involves multiple steps, including the protection of functional groups, formation of the tetrahydropyran ring, and introduction of the benzyloxycarbonyl group. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the tetrahydropyran ring: The protected amino compound is subjected to cyclization reactions to form the tetrahydropyran ring.
Introduction of the ester group: The final step involves the esterification of the compound to introduce the methyl ester group.
Industrial Production Methods
Industrial production of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The benzyloxycarbonyl group may act as a protecting group, while the tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simple ester with a benzoate group, used as a flavoring agent and in organic synthesis.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in perfumes and as a solvent.
Vinyl benzoate: An ester with a vinyl group, used in polymer chemistry and as a monomer for polymerization reactions.
Uniqueness
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetate is unique due to its chiral nature and the presence of both a benzyloxycarbonyl group and a tetrahydropyran ring
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
methyl (2S)-2-[(3R)-oxan-3-yl]-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C16H21NO5/c1-20-15(18)14(13-8-5-9-21-11-13)17-16(19)22-10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,19)/t13-,14-/m0/s1 |
InChI Key |
SOGBYTGSONFFOI-KBPBESRZSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@H]1CCCOC1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(C1CCCOC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


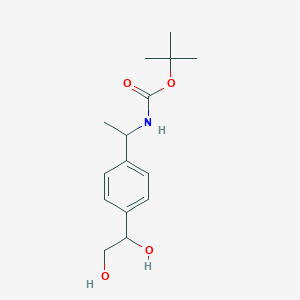
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)



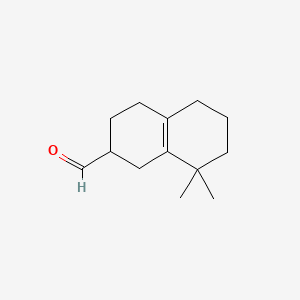
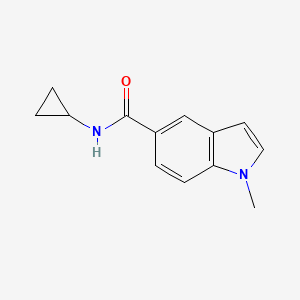
![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
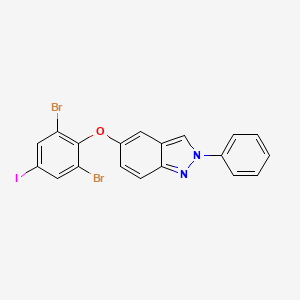


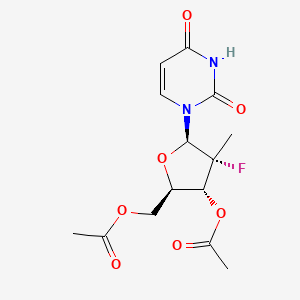
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
